

Independent Verification of Published Chlorochalcone Bioactivity: A Comparative Guide

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Compound of Interest

Compound Name: **Chlorochalcone**

Cat. No.: **B8783882**

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An objective analysis of the biological activities of **chlorochalcones**, presenting a synthesis of published data to facilitate independent verification and further research.

This guide provides a comparative overview of the reported bioactivities of various **chlorochalcones**, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. By summarizing quantitative data from multiple studies, this document aims to offer researchers, scientists, and drug development professionals a resource for assessing the consistency of published findings and identifying promising compounds for further investigation. While direct, independent replication studies for specific **chlorochalcones** are not always explicitly published, this guide facilitates a comparative verification by collating data from different research groups on structurally similar compounds.

Anticancer Activity

Chlorochalcones have demonstrated significant antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, modulation of reactive oxygen species (ROS) levels, and mitochondrial dysfunction.^{[1][2][3]} The position and number of chlorine atoms on the chalcone scaffold have been shown to influence the biological activity.^{[1][2]}

A study on the anticancer activity of chloro chalcone derivatives revealed high activity against various cancer cell lines. For instance, one chalcone derivative exhibited an IC₅₀ of 0.8 µg/mL

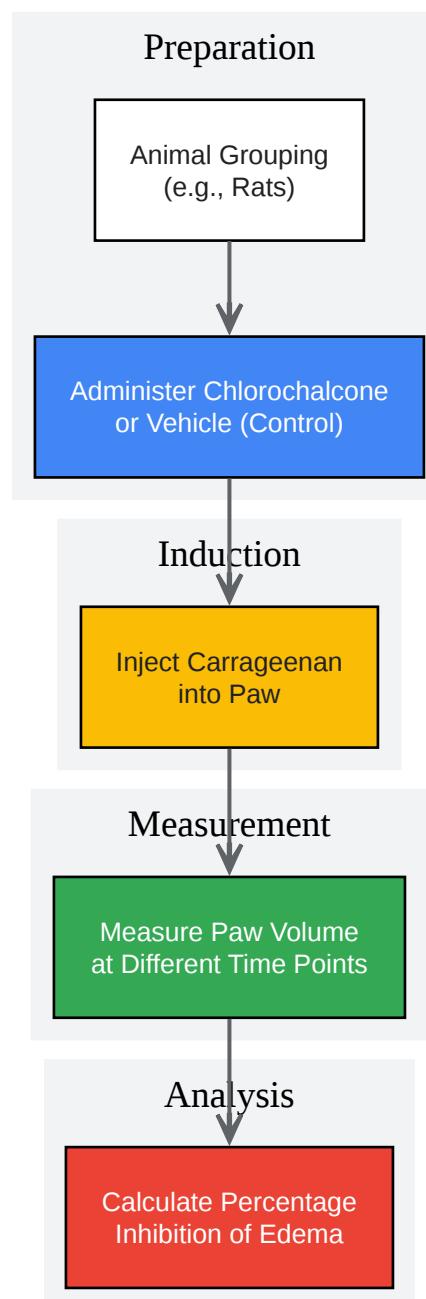
against MCF7 (breast cancer), 0.34 µg/mL against T47D (breast cancer), 4.78 µg/mL against HeLa (cervical cancer), and 5.98 µg/mL against WiDr (colorectal cancer) cell lines.[4][5] Another investigation highlighted the selectivity of **chlorochalcones**, showing lower toxicity towards normal endothelial cells (HMEC-1) compared to breast cancer cells.[1]

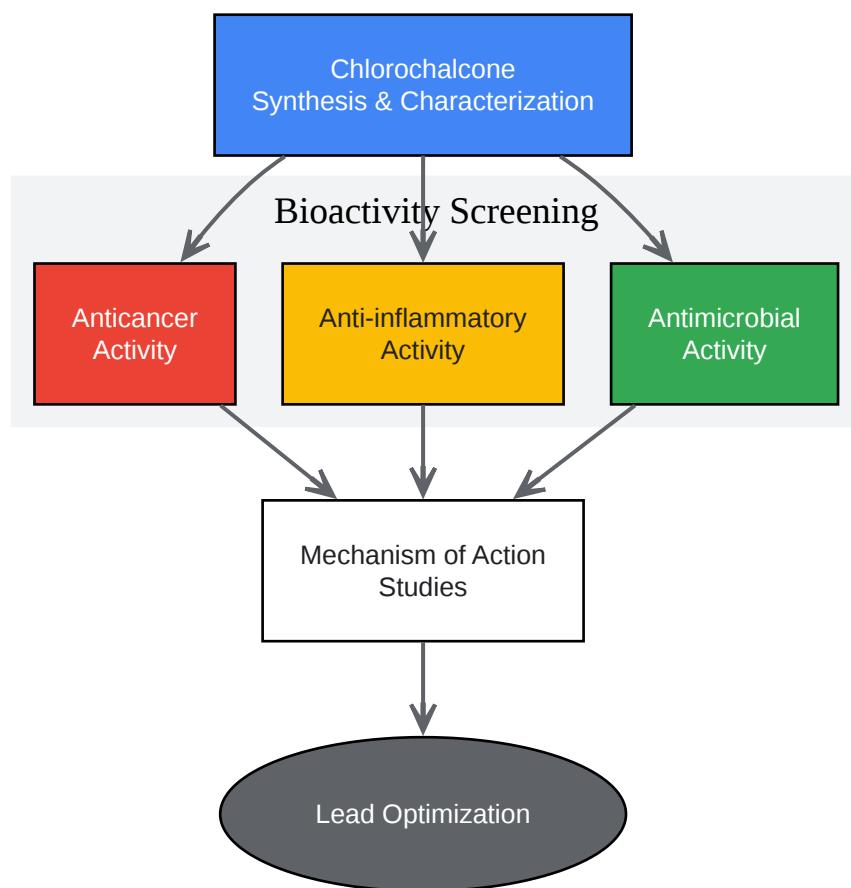
Below is a summary of the cytotoxic activities of selected **chlorochalcones** from various studies.

Compound/Derivative	Cancer Cell Line	IC50/GI50 Value	Reference
Chalcone 3 (chloro derivative)	MCF7 (Breast)	0.8 µg/mL	[4][5]
Chalcone 3 (chloro derivative)	T47D (Breast)	0.34 µg/mL	[4][5]
Chalcone 3 (chloro derivative)	HeLa (Cervical)	4.78 µg/mL	[4][5]
Chalcone 3 (chloro derivative)	WiDr (Colorectal)	5.98 µg/mL	[4][5]
2'-hydroxy-5'-chloro-4-methoxychalcone	Brine Shrimp Lethality Test (BSLT)	LC50: 75.07 ppm	[6]
Chimeric Cinnamate Chalcone B	HepG2 (Liver)	11.89 µM	[7]
Chimeric Cinnamate Chalcone B	Hep3B (Liver)	10.27 µM	[7]
Chimeric Cinnamate Chalcone B	A-549 (Lung)	56.75 µM	[7]
Chimeric Cinnamate Chalcone B	MCF-7 (Breast)	14.86 µM	[7]
Chimeric Cinnamate Chalcone B	CasKi (Cervical)	29.72 µM	[7]
Cyclic Chalcone 2j	NCI-H460 (Lung), DU-145 (Prostate), SK-OV-3 (Ovarian)	< 20 µM (GI50)	[8]
Cyclic Chalcone 2l	NCI-H460 (Lung), DU-145 (Prostate), SK-OV-3 (Ovarian)	< 20 µM (GI50), sub-micromolar cytotoxicity	[8][9]

Signaling Pathway for **Chlorochalcone**-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway through which **chlorochalcones** are proposed to induce apoptosis in cancer cells, primarily through the modulation of ROS and subsequent mitochondrial dysfunction.





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